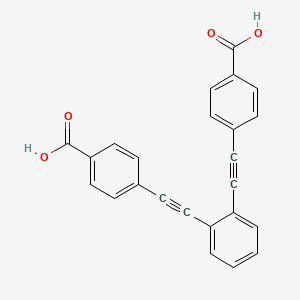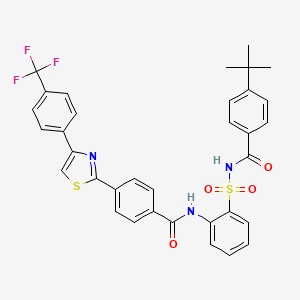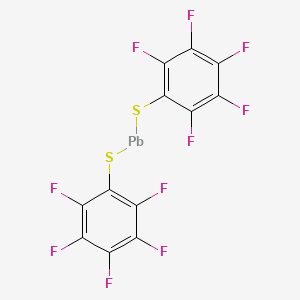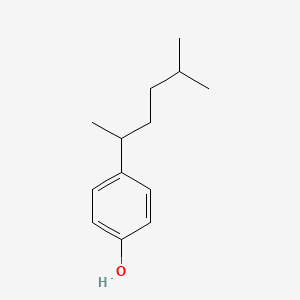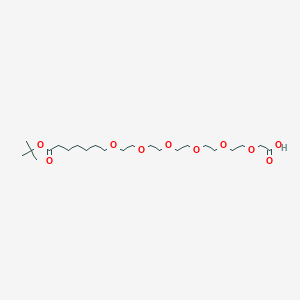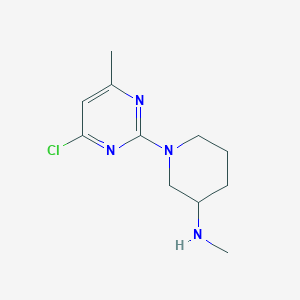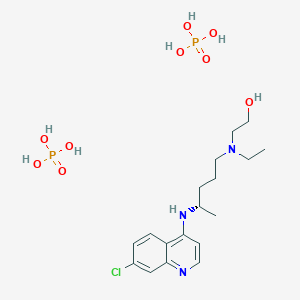
(S)-(+)-Hydroxy Chloroquine Diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(+)-Hydroxy Chloroquine Diphosphate is a chiral derivative of chloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and viral infections. The presence of the hydroxyl group in its structure enhances its pharmacological properties, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Hydroxy Chloroquine Diphosphate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-(+)-Hydroxy Chloroquine.
Phosphorylation: The hydroxyl group of (S)-(+)-Hydroxy Chloroquine is phosphorylated using phosphoric acid or its derivatives under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the phosphorylation reaction.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(+)-Hydroxy Chloroquine Diphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form its corresponding alcohols.
Substitution: The chloroquine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chloroquine analogs.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-Hydroxy Chloroquine Diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (S)-(+)-Hydroxy Chloroquine Diphosphate involves several molecular targets and pathways:
Inhibition of Autophagy: The compound inhibits the autophagy process by interfering with lysosomal function.
Immunomodulation: It modulates the immune response by affecting the production of cytokines and other inflammatory mediators.
Antiviral Activity: The compound inhibits viral replication by interfering with the viral entry and replication processes.
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A widely used antimalarial drug with similar structure but lacks the hydroxyl group.
Hydroxychloroquine: A derivative of chloroquine with a hydroxyl group, used in the treatment of autoimmune diseases.
Primaquine: Another antimalarial drug with a different mechanism of action.
Uniqueness: (S)-(+)-Hydroxy Chloroquine Diphosphate is unique due to its chiral nature and the presence of the hydroxyl group, which enhances its pharmacological properties and reduces toxicity compared to its analogs.
Eigenschaften
Molekularformel |
C18H32ClN3O9P2 |
|---|---|
Molekulargewicht |
531.9 g/mol |
IUPAC-Name |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m0../s1 |
InChI-Schlüssel |
CRCWPKGKPRVXAP-UTLKBRERSA-N |
Isomerische SMILES |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)


![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
